![molecular formula C9H18ClNOS B2409165 7-Oxa-3-thia-10-azaspiro[5.6]dodecane;hydrochloride CAS No. 2253641-16-4](/img/structure/B2409165.png)
7-Oxa-3-thia-10-azaspiro[5.6]dodecane;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxa-3-thia-10-azaspiro[5.6]dodecane;hydrochloride is a chemical compound with potential applications in scientific research. This compound is also known as OSU6162 and has been studied for its potential in treating neurological disorders such as Parkinson's disease and schizophrenia.
Aplicaciones Científicas De Investigación
Construction of Multifunctional Modules for Drug Discovery
- This study focuses on the synthesis of novel thia/oxa-azaspiro[3.4]octanes, a class similar to the compound . These spirocycles are designed as multifunctional, structurally diverse modules for drug discovery, highlighting their potential in pharmacological research. (Li, Rogers-Evans, & Carreira, 2013)
Synthetic Approaches to Spiroaminals
- A review detailing the synthesis of various oxa-azaspiro compounds, including those with similar structures to 7-Oxa-3-thia-10-azaspiro[5.6]dodecane, is presented. These compounds have significant biological activities, underscoring their relevance in medicinal chemistry and drug development. (Sinibaldi & Canet, 2008)
Exploration of Spirocyclic Derivatives as Antibacterial Agents
- Research into spirocyclic derivatives of ciprofloxacin, which includes structures related to 7-Oxa-3-thia-10-azaspiro[5.6]dodecane, reveals their potential as antibacterial agents. These derivatives exhibit distinct activity against specific bacterial strains. (Lukin et al., 2022)
Antitumor Activity of Spiro-Derivatives
- A series of 1-oxa-4-azaspiro derivatives were synthesized and evaluated for anticancer activity. The results indicated moderate to potent activity against various human cancer cell lines, showcasing the potential of spiro compounds in cancer therapy. (Yang et al., 2019)
Development of Novel Angiogenesis Inhibitors
- Azaspirene, a compound containing a 1-oxa-7-azaspiro skeleton similar to 7-Oxa-3-thia-10-azaspiro[5.6]dodecane, has been identified as a novel angiogenesis inhibitor. This finding illustrates the therapeutic potential of spiro compounds in inhibiting vascular endothelial growth factor-induced endothelial migration. (Asami et al., 2002)
Propiedades
IUPAC Name |
7-oxa-3-thia-10-azaspiro[5.6]dodecane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS.ClH/c1-4-10-5-6-11-9(1)2-7-12-8-3-9;/h10H,1-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPFPAYHXVAAOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOC12CCSCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxa-3-thia-10-azaspiro[5.6]dodecane;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

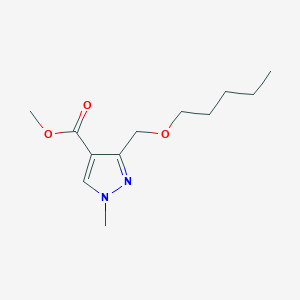
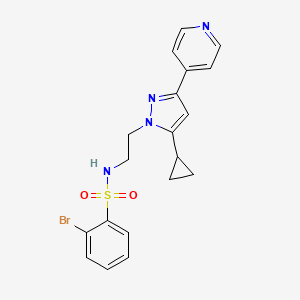
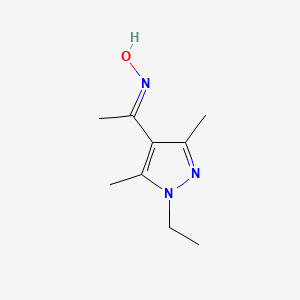
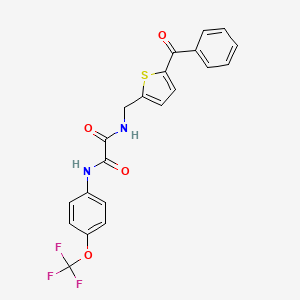
![4-Chloro-2-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol](/img/structure/B2409091.png)
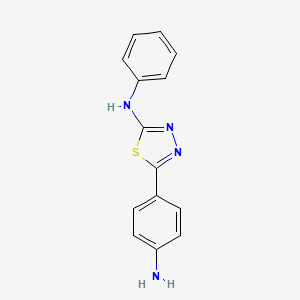
![2-amino-6-(3-(diethylamino)propyl)-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2409094.png)
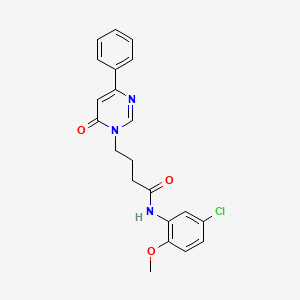
![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2409097.png)
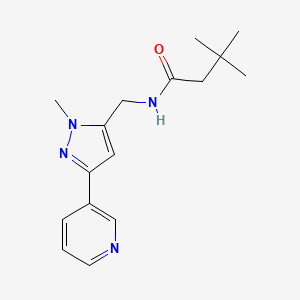
![Propyl 4-[7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2409101.png)
![5-(3-methoxypropyl)-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2409102.png)
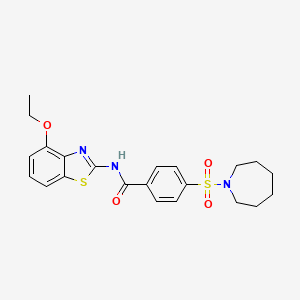
![(E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2409105.png)